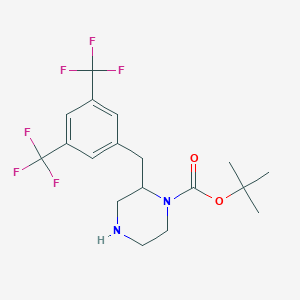
2-(3,5-Bis-trifluoromethyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(3,5-BIS-TRIFLUOROMETHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound known for its unique chemical structure and properties. This compound features a piperazine ring substituted with a benzyl group that contains two trifluoromethyl groups, and a carboxylic acid esterified with a tert-butyl group. The presence of trifluoromethyl groups imparts significant chemical stability and lipophilicity, making it an interesting subject for various scientific research applications.
準備方法
The synthesis of ®-2-(3,5-BIS-TRIFLUOROMETHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the Benzyl Group: The benzyl group with trifluoromethyl substituents is introduced via nucleophilic substitution reactions.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol under acidic conditions to form the final ester product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
化学反応の分析
®-2-(3,5-BIS-TRIFLUOROMETHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the ester group to alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often requiring specific conditions and reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s stability and lipophilicity make it useful in studying biological membranes and drug delivery systems.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: The compound’s unique properties are exploited in the development of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2-(3,5-BIS-TRIFLUOROMETHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects.
類似化合物との比較
Similar compounds include other piperazine derivatives and trifluoromethyl-substituted benzyl compounds. Compared to these, ®-2-(3,5-BIS-TRIFLUOROMETHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER stands out due to its unique combination of a piperazine ring and trifluoromethyl-substituted benzyl group, which imparts distinct chemical and biological properties. Other similar compounds might include:
- N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea
- Trifluoromethylated aromatic compounds
- Piperazine-based pharmaceuticals
These compounds share some structural similarities but differ in their specific functional groups and overall chemical behavior.
特性
分子式 |
C18H22F6N2O2 |
|---|---|
分子量 |
412.4 g/mol |
IUPAC名 |
tert-butyl 2-[[3,5-bis(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H22F6N2O2/c1-16(2,3)28-15(27)26-5-4-25-10-14(26)8-11-6-12(17(19,20)21)9-13(7-11)18(22,23)24/h6-7,9,14,25H,4-5,8,10H2,1-3H3 |
InChIキー |
NENDDZLIUNBUFR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


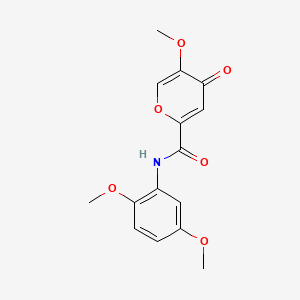
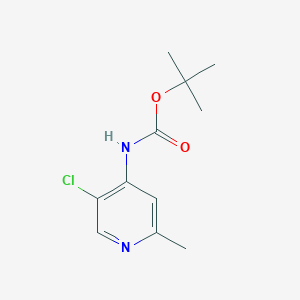
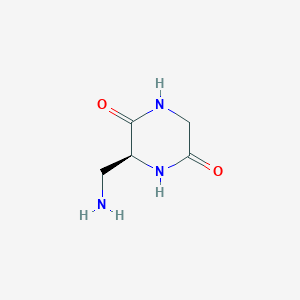
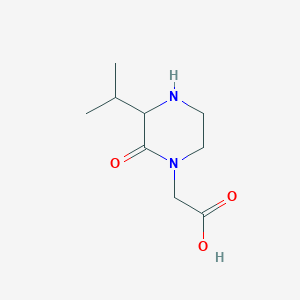

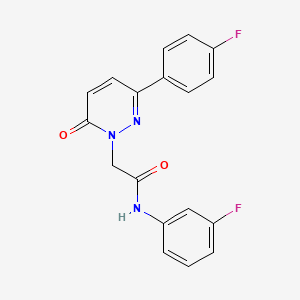

![5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6(7H)-one](/img/structure/B14866089.png)
![4-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B14866099.png)
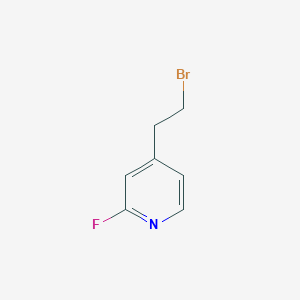

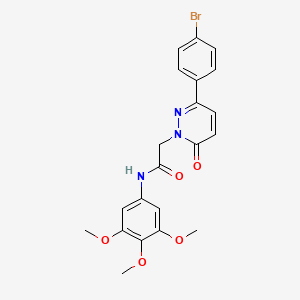
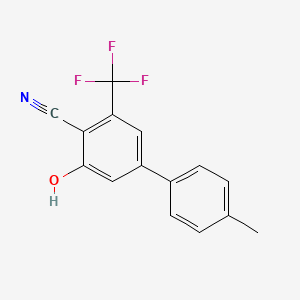
![(8-(3,4-Dichlorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl)methanamine](/img/structure/B14866128.png)
